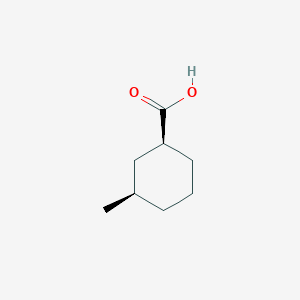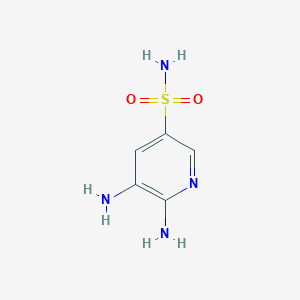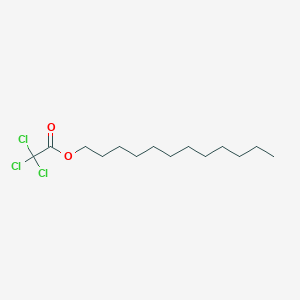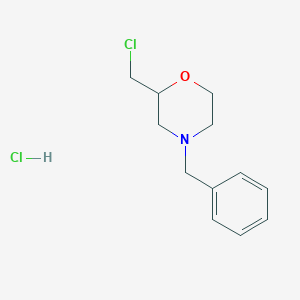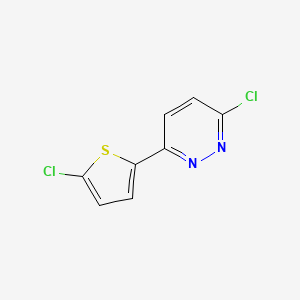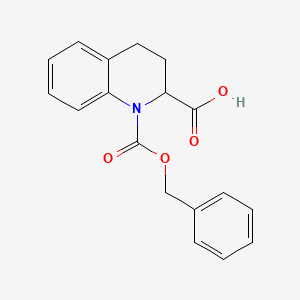
3,4-Dihydro-2H-quinoline-1,2-dicarboxylic acid 1-benzyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, it can be prepared through a post-Ugi modification strategy, leading to uniquely functionalized derivatives . Additionally, diverse synthetic routes exist, such as microwave-assisted reactions, solvent-free conditions, and catalyst-mediated transformations .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anticorrosive Properties
Quinoline derivatives have been identified as effective anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. These compounds show significant effectiveness against metallic corrosion, attributed to their high electron density and the presence of polar substituents, which facilitate stable adsorption and coordination bonding with metal atoms. This property makes them valuable for protecting materials in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been shown to be of great value for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, quinazolines and their derivatives are highlighted for their potential in developing luminescent molecules and chelate compounds, underscoring their importance in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Chemistry Approaches
Research into quinoline scaffolds has also focused on greener, non-toxic, and environment-friendly methods of synthesis. The pursuit of green chemistry approaches aims to reduce the use of hazardous chemicals, solvents, and catalysts, emphasizing the significance of developing sustainable and eco-friendly synthesis methods for quinoline derivatives. This approach not only addresses environmental concerns but also paves the way for the discovery of novel compounds with potential applications in various domains (Nainwal et al., 2019).
Biomedical Applications
Quinoline and its derivatives, including quinazolines, have been extensively explored for their broad spectrum of biological activities. These compounds are integral to developing novel bioactive compounds with potential therapeutic applications in treating cancer, bacterial and fungal infections, DNA damage, and more. The design of nitrogen-containing hybrid heterocyclic compounds, combining quinoline with other bioactive moieties, represents a strategic approach to discovering new drugs with enhanced therapeutic potential and reduced adverse effects (Salahuddin et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSCDKXOAADST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-quinoline-1,2-dicarboxylic acid 1-benzyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

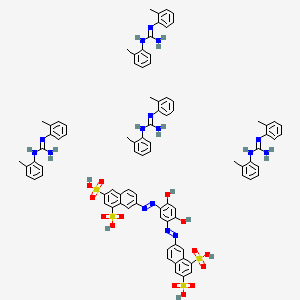
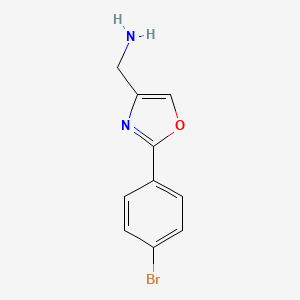
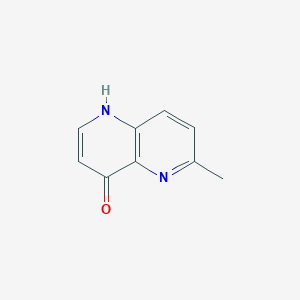
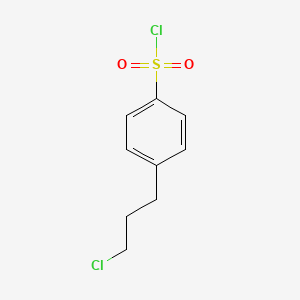
![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)

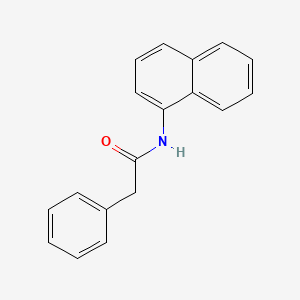
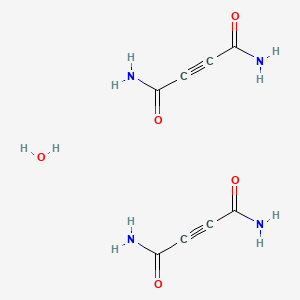
![Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B3371592.png)
